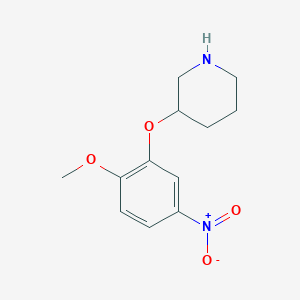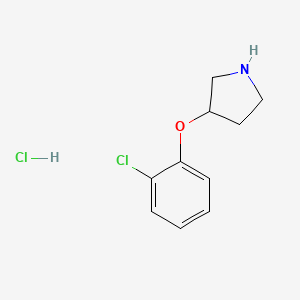
3-(2-Chlorophenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2-Chlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-(2-Chlorophenoxy)pyrrolidine hydrochloride is 1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(2-Chlorophenoxy)pyrrolidine hydrochloride is a solid substance . Its molecular weight is 234.12 . The InChI code provides a detailed view of its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Research indicates that pyrrolidine derivatives, including compounds similar to 3-(2-Chlorophenoxy)pyrrolidine hydrochloride, are significant in the field of organic synthesis. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, related to the compound , have demonstrated fungicidal activity and are used for pharmacological and agrochemical screenings (Kuzenkov & Zakharychev, 2009). Additionally, the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been explored for potential applications in medicine and agrochemicals (Bellesia et al., 2001). These studies highlight the versatility of pyrrolidine derivatives in creating compounds with potential biological activities.
Vasodilatory Properties
A study on Buflomedil hydrochloride, which contains a pyrrolidine ring structure similar to 3-(2-Chlorophenoxy)pyrrolidine hydrochloride, shows its application as a vasodilator drug. The compound has been used as a rheological agent due to its ability to dilate blood vessels (Ravikumar & Sridhar, 2006). This suggests potential cardiovascular applications for similar pyrrolidine-based compounds.
Potential in Bioactive Compound Synthesis
Pyrrolidines are key in synthesizing various bioactive compounds. A study highlighted the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions, aiming at the preparation of biologically active pyrrolidines and 2-pyrrolidinones (Alves, 2007). This underlines the significance of pyrrolidine derivatives in creating new medicinal molecules.
Antioxidant Activity
The synthesis and evaluation of 3-pyrroline-2-ones, derivatives of 2-pyrrolidinones, have been studied for their antioxidant activity. These compounds have shown promising results as radical scavengers, indicating their potential in developing new antioxidants (Nguyen et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLSKZXQXKHRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663052 | |
| Record name | 3-(2-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185298-15-0 | |
| Record name | Pyrrolidine, 3-(2-chlorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)

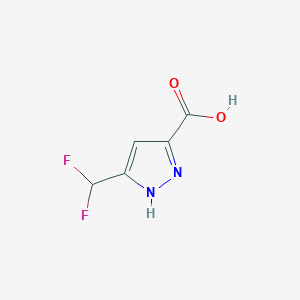
![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)
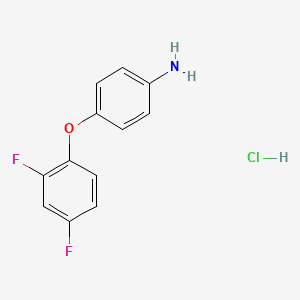
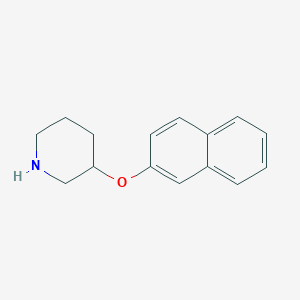
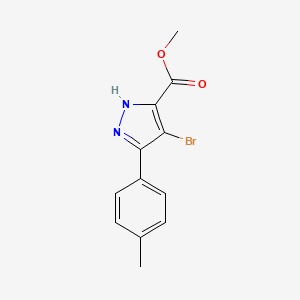
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
